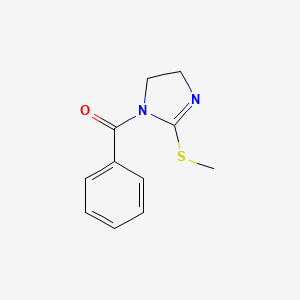

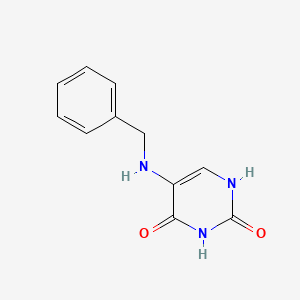

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

Übersicht

Beschreibung

The compound (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is a complex organic molecule. It has been studied for its potential therapeutic applications, particularly in the field of cancer treatment .

Synthesis Analysis

The synthesis of this compound involves the design of a therapeutic active Pd (II) complex with the new(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone ligand in good yield . The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques . Molecular Structure Analysis

The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The Edman degradation process, which involves the sequential removal of one residue at a time from the amino end of a peptide, may be relevant .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound has been used in the synthesis of a novel Pd(II) complex, which has shown significant anticancer activity . The Pd(II) complex was tested against various carcinoma cell lines including MCF7, A549, Ehrlich ascites carcinoma (EAC), and Daltons lymphoma ascites (DLA). The complex exhibited excellent antiproliferative potency with a significant IC50 value of ∼10 μm against the EAC cell line . The tumor inhibitory mechanism of the Pd(II) complex is due to its antiangiogenic effect and promotion of apoptosis .

DNA Binding Study

The Pd(II) complex derived from this compound has been studied for its interaction with CT DNA . The interaction was investigated by UV-vis method and the binding constant was found to be 5.42×10^4 M^−1 . The complex also showed significant shifting of the reduction couple to the negative potential region and decrease in current height in the presence of CT DNA .

Protein Cleavage Activity

The Pd(II) complex has shown protein cleavage activity on pBR322 DNA, confirming its apoptotic characteristics . The significant hypochromic shift due to the strong π–π stacking interaction between the metal complex and the base pairs of DNA was clearly shown by the intrinsic DNA binding constant, kb .

Molecular Docking Study

A molecular docking study on the Pd(II) complex interaction with DNA further confirmed its inhibition ability . This suggests that the complex can potentially interact with DNA in a specific manner, which could be useful in the development of new drugs.

Structural Characterization

The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques . This provides valuable information about the structure and properties of the compound and its complex.

Potential Drug Development

The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Wirkmechanismus

The mechanism of action of the Pd (II) complex derived from this compound is due to its antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis . The potential photo-induced binding mode on double-stranded calf thymus DNA and protein cleavage activity study on pBR322 DNA of the complex confirmed its apoptotic characteristics .

Eigenschaften

IUPAC Name |

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-15-11-12-7-8-13(11)10(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGDAEQLBKCGKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404308 | |

| Record name | F0630-0008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone | |

CAS RN |

30156-22-0 | |

| Record name | F0630-0008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(cyclopropylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B3406249.png)

![methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B3406294.png)

![Propan-2-yl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3406308.png)

![2-chloro-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3406313.png)

![3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide](/img/structure/B3406321.png)

![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3406341.png)

![2-((3-allyl-4-oxo-3,4-dihydrobenzo[g]quinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3406346.png)